![molecular formula C17H15ClN2O5 B404797 Propyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B404797.png)
Propyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate is a synthetic organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of a chloro and nitro group on the benzoyl moiety, which imparts unique chemical properties. It is primarily used in research and industrial applications due to its reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate typically involves the following steps:
Nitration: The starting material, 4-chlorobenzoic acid, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 4-chloro-3-nitrobenzoic acid.
Amidation: The nitro compound is then reacted with 4-aminobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form 4-(4-Chloro-3-nitro-benzoylamino)-benzoic acid.
Esterification: Finally, the carboxylic acid group is esterified with propanol using a catalyst like sulfuric acid or p-toluenesulfonic acid to produce the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: for nitration and amidation steps.
Purification techniques: such as recrystallization or chromatography to isolate the intermediate and final products.
Quality control measures: to ensure the purity and consistency of the compound.
化学反応の分析
Types of Reactions
Propyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol using acidic or basic conditions.
Common Reagents and Conditions
Reducing agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Catalysts: Sulfuric acid, p-toluenesulfonic acid, palladium on carbon.
Major Products Formed
Reduction: 4-(4-Chloro-3-amino-benzoylamino)-benzoic acid propyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-(4-Chloro-3-nitro-benzoylamino)-benzoic acid and propanol.
科学的研究の応用
Propyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Propyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate is not fully understood, but it is believed to involve:
Molecular targets: Interaction with specific enzymes or receptors in biological systems.
Pathways involved: Modulation of signaling pathways related to cell growth, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
4-Chloro-3-nitrobenzoic acid: A precursor in the synthesis of the ester.
4-(4-Chloro-3-nitro-benzoylamino)-benzoic acid: The carboxylic acid counterpart of the ester.
4-Chloro-3-nitrobenzoyl chloride: An intermediate used in the synthesis of various derivatives.
Uniqueness
Propyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate is unique due to its combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. Its ester functionality allows for further chemical modifications, making it a versatile compound in research and industrial applications.
特性
分子式 |
C17H15ClN2O5 |
|---|---|
分子量 |
362.8g/mol |
IUPAC名 |
propyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C17H15ClN2O5/c1-2-9-25-17(22)11-3-6-13(7-4-11)19-16(21)12-5-8-14(18)15(10-12)20(23)24/h3-8,10H,2,9H2,1H3,(H,19,21) |
InChIキー |
SERSSRLARBTTES-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
正規SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{4-[(2-Thienylcarbonyl)oxy]phenoxy}phenyl 2-thiophenecarboxylate](/img/structure/B404714.png)
![N-(5-chloro-2-methoxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404715.png)
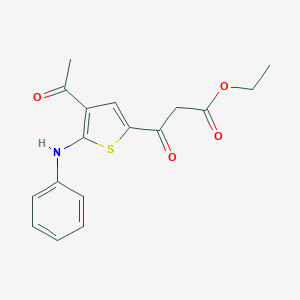
![N-(5H-indeno[1,2-b]pyridin-5-ylidenemethyl)-N-(4-methoxybenzylidene)amine](/img/structure/B404718.png)

![2-[(4-Chlorobenzylidene)amino]-4,5-diphenyl-3-furonitrile](/img/structure/B404721.png)
![N-{3-[4-(acetylamino)phenoxy]-5-nitrophenyl}benzamide](/img/structure/B404722.png)
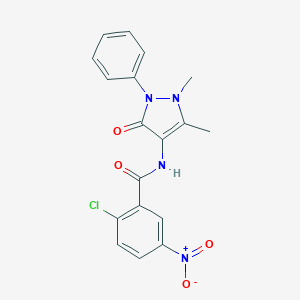
![(E)-2-((4-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B404725.png)
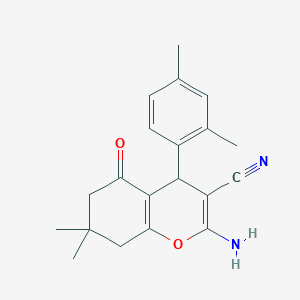
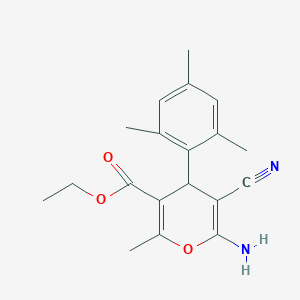
![4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B404729.png)
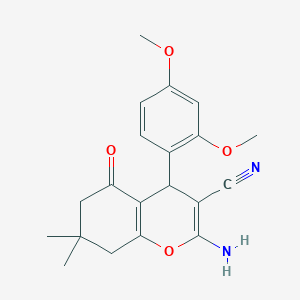
![2-[(6-bromo-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B404734.png)
